![molecular formula C27H23NO6S B281593 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been synthesized for various scientific research applications. It is a naphthofuran-based compound that has shown potential in different biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of carbonic anhydrase IX (CA IX) by binding to its active site. CA IX is an enzyme that is involved in regulating the pH of the tumor microenvironment. The inhibition of CA IX leads to the accumulation of carbon dioxide and a decrease in pH, which results in the inhibition of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include the inhibition of CA IX, which leads to the accumulation of carbon dioxide and a decrease in pH. This compound has also been found to be a fluorescent probe for the detection of zinc ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments include its potency as a CA IX inhibitor and its ability to detect zinc ions in biological samples. However, one limitation of this compound is its complex synthesis process, which may limit its availability for use in experiments.
Orientations Futures
There are several future directions for the use of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential as a therapeutic agent for cancer treatment. Additionally, further studies can be conducted to investigate its ability to detect other metal ions in biological samples.
Méthodes De Synthèse
The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a multi-step process that includes naphthofuran synthesis, sulfonamide formation, and esterification. The starting material for this synthesis is 2-Methoxyethyl 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylate, which is converted to the corresponding amine by reduction with palladium on carbon. The amine is then reacted with 2-naphthylsulfonyl chloride to form the sulfonamide. Finally, the esterification of the sulfonamide with methoxyethyl alcohol is carried out to obtain the desired compound.
Applications De Recherche Scientifique
2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been used in various scientific research applications. It has been found to be a potent inhibitor of human carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in many cancers. The inhibition of CA IX has been suggested as a potential therapeutic strategy for cancer treatment. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
Formule moléculaire |
C27H23NO6S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
2-methoxyethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H23NO6S/c1-17-25(27(29)33-14-13-32-2)23-16-24(21-9-5-6-10-22(21)26(23)34-17)28-35(30,31)20-12-11-18-7-3-4-8-19(18)15-20/h3-12,15-16,28H,13-14H2,1-2H3 |
Clé InChI |
KDGZTRRNUXFUOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCCOC |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




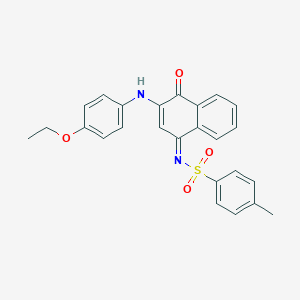

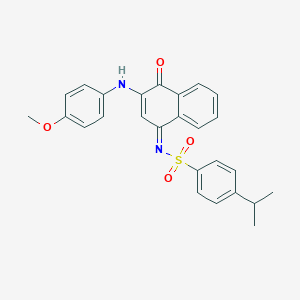
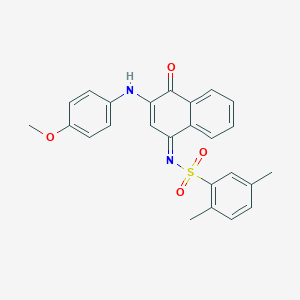
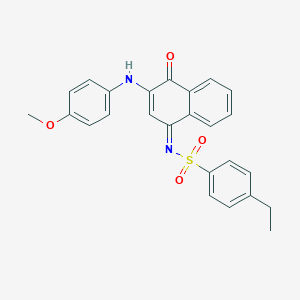
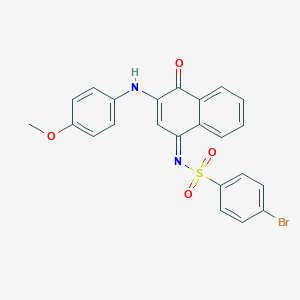
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281530.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281535.png)